molecular formula C21H22FN3O2 B5064556 3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione

3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione

Cat. No. B5064556
M. Wt: 367.4 g/mol
InChI Key: SFMXGQACAMBSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used recreationally as a substitute for illicit drugs like MDMA. BZP has also been studied for its potential therapeutic applications.

Mechanism of Action

3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione is believed to act as a dopamine and serotonin releaser, meaning it increases the levels of these neurotransmitters in the brain. It also inhibits their reuptake, leading to prolonged effects. This compound has been shown to have a similar mechanism of action to MDMA, but with less potency.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes changes in mood, perception, and cognition. These effects are similar to those seen with MDMA, but with less intensity. This compound has also been shown to have a low potential for addiction and abuse.

Advantages and Limitations for Lab Experiments

3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low potential for addiction and abuse. It also has a similar mechanism of action to MDMA, making it a useful tool for studying the effects of this class of compounds. However, this compound has some limitations as well. It has a low potency compared to MDMA, which may limit its usefulness in certain experiments. It also has some potential for toxicity, although this has not been extensively studied.

Future Directions

There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione. One area of interest is its potential use as a therapeutic agent for Parkinson's disease, depression, and anxiety. Another area of interest is its potential use as a cognitive enhancer. Further research is needed to determine the safety and efficacy of this compound for these applications. Additionally, more research is needed to fully understand the mechanism of action and biochemical effects of this compound.

Synthesis Methods

3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione can be synthesized by reacting 1-benzyl-4-piperidone with 2-fluorobenzaldehyde and ammonium acetate in acetic acid. The resulting product is then treated with hydrochloric acid to obtain this compound. This synthesis method has been described in several research papers and is considered to be a reliable method for producing this compound.

Scientific Research Applications

3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, depression, and anxiety. It has been shown to have dopaminergic and serotonergic effects, which may be beneficial in treating these disorders. This compound has also been studied for its potential use as a cognitive enhancer.

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c22-17-8-4-5-9-18(17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMXGQACAMBSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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